N2-Benzyloxycarbonyl-L-homoglutamine
Overview
Description
N2-Benzyloxycarbonyl-L-homoglutamine is a protected form of L-homoglutamine, a derivative of the amino acid glutamine. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which helps to prevent unwanted side reactions during chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyloxycarbonyl-L-homoglutamine typically involves the protection of the amino group of L-homoglutamine with a benzyloxycarbonyl group. This can be achieved through the reaction of L-homoglutamine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N2-Benzyloxycarbonyl-L-homoglutamine undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed through hydrolysis, typically using acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
- **
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Biological Activity
N2-Benzyloxycarbonyl-L-homoglutamine (Z-hGln) is a synthetic derivative of L-homoglutamine, notable for its potential biological activities and applications in biochemical research. This article delves into its structural characteristics, biological interactions, and relevant research findings.
Structural Characteristics
This compound possesses the following chemical properties:
- Molecular Formula : C14H18N2O5
- Molecular Weight : 294.3 g/mol
- CAS Number : 83793-19-5
- SMILES Notation : C1=CC=C(C=C1)COC(=O)NC@@HC(=O)O
The compound features a benzyloxycarbonyl group that enhances its stability and reactivity, making it particularly useful in synthetic and biological applications .
This compound exhibits various biological activities primarily due to its structural resemblance to natural amino acids. Its mechanisms of action include:
- Modulation of Receptor Activity : It acts as an antagonist to several receptors, including the motilin receptor and purinergic P2Y1 receptors. This suggests potential therapeutic applications in gastrointestinal and cardiovascular disorders .
- Inhibition of Enzymatic Pathways : The compound has shown inhibitory effects on pathways such as the canonical Wnt/β-catenin signaling pathway, which is crucial in cancer progression and development .
Case Studies and Research Findings
- Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines by interfering with metabolic pathways essential for tumor growth. For instance, studies have demonstrated its effectiveness in reducing glycolysis in aggressive cancers, similar to other analogs like 2-deoxy-D-glucose .
- Peptide Synthesis Applications : The compound is utilized in peptide synthesis due to its ability to protect amino groups during coupling reactions. This property is particularly advantageous in the development of peptide-based therapeutics .
- Bioorthogonal Chemistry : this compound can be incorporated into proteins using engineered tRNA synthetases, enabling the study of protein interactions and dynamics through bioorthogonal reactions .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
L-Homoglutamine | Basic amino acid structure | Natural occurrence; lacks protective groups |
N-Benzyloxycarbonyl-L-glutamine | One benzyloxycarbonyl group | Less steric hindrance compared to Z-hGln |
N2,N6-Di-benzoyl-L-homoglutamine | Two benzoyl groups instead of benzyloxy | Different reactivity due to carbonyl vs. ether linkages |
N2,N6-Bis(benzyloxycarbonyl)-L-glutamine | Similar protective groups | Differences in amino acid backbone |
This compound stands out due to its dual protective groups that enhance both stability and reactivity, making it particularly useful in synthetic and biological applications .
Properties
IUPAC Name |
(2S)-6-amino-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c15-12(17)8-4-7-11(13(18)19)16-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,17)(H,16,20)(H,18,19)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURMFLXRPFTILO-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551703 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83793-19-5 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.